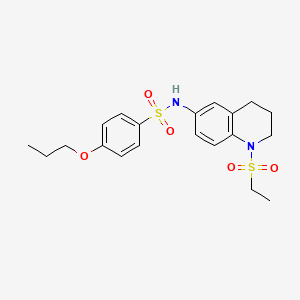
1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties : The ring opening of phthaloylimidoalkyl derivatives, similar in structure to the target compound, has been studied for their analgesic and anti-inflammatory properties. Compounds like 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide showed significant inhibition in inflammation and pain models, suggesting potential therapeutic applications in pain and inflammation management (Okunrobo & Usifoh, 2006).
Utility as Building Blocks in Drug Discovery : The synthesis and study of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are structurally related to the target compound, have demonstrated their utility as building blocks in drug discovery, especially for lead optimization programs. Their larger size and increased conformational flexibility compared to parent heterocycles make them valuable in medicinal chemistry (Feskov et al., 2019).
Antibacterial Applications : A compound structurally related to the target molecule, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, was found to selectively kill bacterial persisters that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This highlights its potential application in tackling antibiotic resistance (Kim et al., 2011).
Antidepressant and Nootropic Agents : Synthesis and pharmacological evaluation of compounds with a similar structure have shown potential as antidepressant and nootropic agents. These findings suggest the potential for developing CNS active agents for therapeutic use, exploiting the 2-azetidinone skeleton (Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities : Novel derivatives structurally related to the target compound have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of electron donating and withdrawing groups on the phenyl ring affects their potency, indicating the relevance of structural modifications in enhancing biological activity (Kambappa et al., 2017).
Antileukemic Activity : Piperidine derivatives, akin to the target compound, have shown antiproliferative activity against human leukemia cells. This suggests the potential of piperidine frameworks in cancer treatment, particularly in inducing apoptosis in cancer cells (Vinaya et al., 2011).
Propiedades
IUPAC Name |
1-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-29-21-8-6-16-4-2-3-5-19(16)20(21)7-9-22(27)26-14-18(15-26)25-12-10-17(11-13-25)23(24)28/h2-6,8,17-18H,7,9-15H2,1H3,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAAAYVNQWBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)

![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)

![6-Amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)





![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)

![1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2512924.png)

